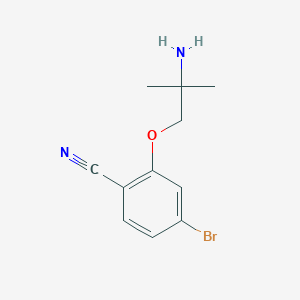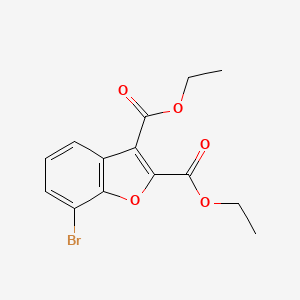
N-Hydroxybenzothiophene-3-carbimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a benzothiophene ring, a hydroxy group, and a carbimidoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzothiophene-3-carbimidoyl Chloride typically involves the reaction of benzothiophene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Benzothiophene is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the N-hydroxy derivative.
Chlorination: The N-hydroxy derivative is then treated with thionyl chloride or phosphorus pentachloride to introduce the carbimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxybenzothiophene-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the carbimidoyl group.
Applications De Recherche Scientifique
N-Hydroxybenzothiophene-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxybenzothiophene-3-carbimidoyl Chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxybenzothiophene-2-carbimidoyl Chloride
- N-Hydroxybenzofuran-3-carbimidoyl Chloride
- N-Hydroxybenzothiazole-3-carbimidoyl Chloride
Uniqueness
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H6ClNOS |
|---|---|
Poids moléculaire |
211.67 g/mol |
Nom IUPAC |
N-hydroxy-1-benzothiophene-3-carboximidoyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H |
Clé InChI |
OLTQIEWGPJGQLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)

![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)


![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
